Cas no 590376-58-2 (2,8-Dimethylquinoline-4-carbohydrazide)

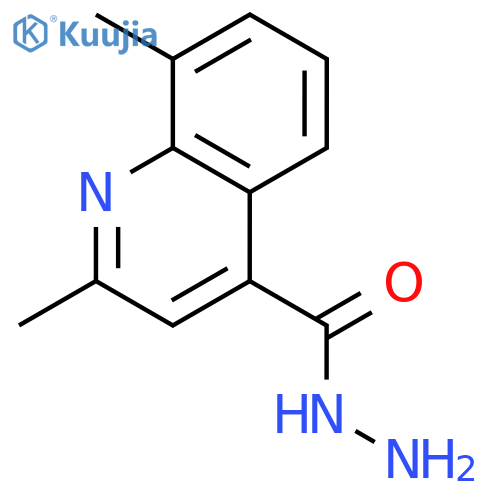

590376-58-2 structure

商品名:2,8-Dimethylquinoline-4-carbohydrazide

CAS番号:590376-58-2

MF:C12H13N3O

メガワット:215.251122236252

MDL:MFCD03420481

CID:1021462

PubChem ID:4470583

2,8-Dimethylquinoline-4-carbohydrazide 化学的及び物理的性質

名前と識別子

-

- 4-Quinolinecarboxylicacid,2,8-dimethyl-,hydrazide(9CI)

- 2,8-DIMETHYLQUINOLINE-4-CARBOHYDRAZIDE

- ALBB-002715

- CTK5A9269

- MolPort-001-577-329

- STK441288

- MFCD03420481

- 590376-58-2

- LS-01207

- SB86300

- A917824

- AKOS003327524

- CS-0319753

- DTXSID00403613

- 2,8-Dimethylquinoline-4-carbohydrazide

-

- MDL: MFCD03420481

- インチ: InChI=1S/C12H13N3O/c1-7-4-3-5-9-10(12(16)15-13)6-8(2)14-11(7)9/h3-6H,13H2,1-2H3,(H,15,16)

- InChIKey: HWYAJANQOLSDLH-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC(C)=NC2=C(C)C=CC=C12)NN

計算された属性

- せいみつぶんしりょう: 215.105862047g/mol

- どういたいしつりょう: 215.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

2,8-Dimethylquinoline-4-carbohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390423-250mg |

2,8-Dimethylquinoline-4-carbohydrazide |

590376-58-2 | 97% | 250mg |

¥1728.00 | 2024-05-07 | |

| TRC | D263870-500mg |

2,8-Dimethylquinoline-4-carbohydrazide |

590376-58-2 | 500mg |

$ 600.00 | 2022-06-05 | ||

| abcr | AB404841-1 g |

2,8-Dimethylquinoline-4-carbohydrazide |

590376-58-2 | 1g |

€406.00 | 2023-04-25 | ||

| abcr | AB404841-10g |

2,8-Dimethylquinoline-4-carbohydrazide; . |

590376-58-2 | 10g |

€1517.00 | 2025-02-14 | ||

| abcr | AB404841-5 g |

2,8-Dimethylquinoline-4-carbohydrazide |

590376-58-2 | 5g |

€1074.00 | 2023-04-25 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390423-1g |

2,8-Dimethylquinoline-4-carbohydrazide |

590376-58-2 | 97% | 1g |

¥4031.00 | 2024-05-07 | |

| Chemenu | CM114334-10g |

2,8-dimethylquinoline-4-carbohydrazide |

590376-58-2 | 95% | 10g |

$1080 | 2021-08-06 | |

| TRC | D263870-100mg |

2,8-Dimethylquinoline-4-carbohydrazide |

590376-58-2 | 100mg |

$ 185.00 | 2022-06-05 | ||

| Chemenu | CM114334-1g |

2,8-dimethylquinoline-4-carbohydrazide |

590376-58-2 | 95% | 1g |

$*** | 2023-05-30 | |

| Chemenu | CM114334-1g |

2,8-dimethylquinoline-4-carbohydrazide |

590376-58-2 | 95% | 1g |

$240 | 2021-08-06 |

2,8-Dimethylquinoline-4-carbohydrazide 関連文献

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

4. Book reviews

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

590376-58-2 (2,8-Dimethylquinoline-4-carbohydrazide) 関連製品

- 613656-68-1(2,6-Dimethylquinoline-4-carbohydrazide)

- 29620-66-4(2-Methylquinoline-4-carbohydrazide)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:590376-58-2)2,8-Dimethylquinoline-4-carbohydrazide

清らかである:99%

はかる:1g

価格 ($):320.0